molecular formula C7H7ClO B146271 2-Chloroanisole CAS No. 766-51-8

2-Chloroanisole

Cat. No. B146271
CAS RN: 766-51-8
M. Wt: 142.58 g/mol
InChI Key: QGRPVMLBTFGQDQ-UHFFFAOYSA-N
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Description

2-Chloroanisole is a chemical compound that undergoes acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole . It is used in the headspace solid-phase microextraction method for the determination of haloanisoles in wine and spirit samples .


Synthesis Analysis

2-Chloroanisole undergoes acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole . More detailed synthesis routes of 2-Chloroanisole with experiments details and outcomes can be found in various resources.


Molecular Structure Analysis

The molecular formula of 2-Chloroanisole is C7H7ClO . The average mass is 142.583 Da and the monoisotopic mass is 142.018539 Da . The InChI Key is QGRPVMLBTFGQDQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Hydrogen-transfer hydrodehalogenation of chlorinated anisoles was carried out at 30–40 °C in a solution of NaOH in 2-propanol/methanol (99:1 V/V) in the presence of a Pd/SiO2 catalyst .


Physical And Chemical Properties Analysis

2-Chloroanisole has a density of 1.1±0.1 g/cm3, a boiling point of 198.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Chemical Synthesis

2-Chloroanisole is often used as a starting material in chemical synthesis . Its molecular formula is C7H7ClO . It can undergo various reactions to form different compounds, contributing to the diversity of products that can be synthesized from it.

Acetylation

2-Chloroanisole can undergo acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole . This reaction is significant in the field of organic chemistry, where acetylation is a common method for modifying the properties of a molecule.

Analytical Chemistry

In analytical chemistry, 2-Chloroanisole is used in headspace solid-phase microextraction method for the determination of haloanisoles in wine and spirit samples . This application is crucial in the food and beverage industry, where the presence of haloanisoles can affect the taste and quality of the products.

Mechanism of Action

While specific studies on 2-Chloroanisole are limited, a study on 2,4,6-trichroloanisole (TCA), a related compound, shows that it inhibits ciliary transduction channels .

Safety and Hazards

Safety data sheets suggest that 2-Chloroanisole is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

1-chloro-2-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRPVMLBTFGQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061104
Record name o-Chloroanisole
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Molecular Weight

142.58 g/mol
Source PubChem
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Product Name

2-Chloroanisole

CAS RN

766-51-8
Record name 2-Chloroanisole
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Record name Benzene, 1-chloro-2-methoxy-
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Record name 2-Chloroanisole
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Record name 2-chloroanisole
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Synthesis routes and methods I

Procedure details

A 2 mM solution of 2-chlorophenol containing 1.23 mM chloromethane and buffered at pH 4.0 with 20 mM citrate buffer was incubated with 0.035 g of fungal mycelium (Phellinus pomaceus, NCWRF. FPRL 33A or CBS 137.42) at 25° C. for 12 h. 2-chloroanisole was formed at a rate of 16 nanomoles/g fungal mycelium/hour.
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Synthesis routes and methods II

Procedure details

Anisole (1 mmol) was treated with sodium chloride (1.2 mmol) in acetonitrile: water (2:1, 6 ml). 20% Sulfuric acid (5 ml) and sodium periodate (20 mol %) was added to reaction mixture. The mixture was heated at 80° C. under inert atmosphere for 4 h. The product was purified by column chromatography to give 4-chloroanosole (25%) and 2-chloroanisole (2%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-chloroanisole in scientific research?

A1: 2-chloroanisole serves primarily as a model compound in various research areas. For instance, it is used to study the adsorption characteristics of dioxins on porous carbons []. Its simple structure and similarity to dioxins make it a suitable candidate for investigating adsorption mechanisms without the inherent toxicity of actual dioxins. Additionally, 2-chloroanisole is studied for its potential as an electrolyte additive in lithium-ion batteries, where its electrochemical behavior is explored for overcharge protection [, ].

Q2: How does 2-chloroanisole contribute to overcharge protection in lithium-ion batteries?

A2: Research suggests that 2-chloroanisole can be oxidized at a specific voltage (around 4.47 V vs. Li/Li+) []. This oxidation potential allows it to polymerize at a voltage compatible with the graphite cathode typically used in lithium-ion batteries with lithium iron phosphate cathodes []. During overcharging, 2-chloroanisole can form a protective polymer layer, enhancing the battery's safety and tolerance for overcharge conditions.

Q3: How does the structure of 2-chloroanisole influence its adsorption on porous carbons?

A3: Studies using 2-chloroanisole and other chloroaromatic compounds as dioxin models revealed that microporous structure in activated carbon is crucial for effective adsorption under low concentration and high-temperature conditions []. While the exact mechanism is not fully elucidated in the provided abstracts, it suggests that the size and shape of 2-chloroanisole, along with the presence of chlorine atoms, influence its interaction with the pores of activated carbon.

Q4: Is 2-chloroanisole used in the synthesis of other compounds?

A4: Yes, 2-chloroanisole serves as a starting material in the multi-step synthesis of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine []. This unusual amino acid acts as a crucial pharmaceutical intermediate in synthesizing novel cyclic and straight-chain peptide drugs.

Q5: What is known about the degradation of 2-chloroanisole?

A5: While specific degradation pathways aren't detailed in the provided abstracts, research on electron beam irradiation effects on 2,4,6-trichloroanisole, a structurally similar compound, indicates potential degradation routes []. It is plausible that 2-chloroanisole might undergo similar degradation processes under specific conditions, but further research is needed for confirmation.

Q6: Are there analytical methods to detect and quantify 2-chloroanisole?

A6: Although not explicitly stated in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing volatile organic compounds, including chloroaromatics like 2-chloroanisole. This technique can be employed for the detection, identification, and quantification of 2-chloroanisole in various matrices.

Q7: What are the potential environmental impacts of 2-chloroanisole?

A7: While the provided abstracts do not focus on the environmental impact of 2-chloroanisole itself, the research on 2,4,6-trichloroanisole as a drinking water contaminant [] suggests that chloroaromatic compounds can pose environmental concerns. Further investigation is required to determine the specific environmental fate, behavior, and potential risks associated with 2-chloroanisole.

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